Retained Antiviral Efficacy Against ALLINI-Resistant HIV-1 Mutant (8-Bromo vs. 6-Bromo)
In a head-to-head comparison using a quinoline-based ALLINI scaffold, the 8-bromo substituted analog (compound 8b) retained full antiviral effectiveness against the ALLINI-resistant HIV-1 IN A128T mutant virus, whereas the 6-bromo analog (compound 8a) exhibited a significant loss of potency [1]. This demonstrates a critical differential advantage for the 8-bromo substitution pattern in overcoming a clinically relevant resistance mutation.
| Evidence Dimension | Antiviral potency retention against drug-resistant viral mutant |
|---|---|
| Target Compound Data | Retained full effectiveness |
| Comparator Or Baseline | 6-bromo analog: significant loss of potency |
| Quantified Difference | Qualitative difference in resistance profile (full retention vs. significant loss) |
| Conditions | HIV-1 IN A128T mutant virus in antiviral assays |
Why This Matters
This difference is critical for selecting a lead scaffold in antiviral drug discovery programs targeting HIV-1 integrase allosteric sites where resistance mutations are a key concern.
- [1] Dinh, L.P.; Sun, J.; Glenn, C.D.; Patel, K.; Pigza, J.A.; Donahue, M.G.; Yet, L.; Kessl, J.J. Multi-Substituted Quinolines as HIV-1 Integrase Allosteric Inhibitors. Viruses 2022, 14(7), 1466. https://doi.org/10.3390/v14071466 View Source
